molecular formula C25H18FN3O3S2 B382923 N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 380454-97-7

N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B382923
CAS No.: 380454-97-7
M. Wt: 491.6g/mol
InChI Key: CFEAAOAOZJHVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C25H18FN3O3S2 and its molecular weight is 491.6g/mol. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound notable for its potential biological activities. This compound incorporates various structural motifs, including thieno[2,3-d]pyrimidine and furan, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₇H₁₅N₃O₃S
Molecular Weight 341.4 g/mol
CAS Number 868142-92-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The thieno[2,3-d]pyrimidine moiety is known to exhibit inhibitory effects on several enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases and phosphatases, which are critical in cancer cell proliferation and survival.
  • Antioxidant Activity : The presence of the furan ring contributes to its potential antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Research indicates that derivatives of thieno[2,3-d]pyrimidines possess antimicrobial activities, suggesting that this compound may also exhibit similar effects against various pathogens.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

  • Cell Proliferation Assays : In vitro assays demonstrated that the compound significantly inhibits the growth of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were found to be in the micromolar range.
    Cell LineIC50 (µM)
    MCF-712.5
    A54915.0
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in treated cells compared to controls.

In Vivo Studies

Animal models have been utilized to further explore the therapeutic potential of this compound:

  • Tumor Growth Inhibition : In a xenograft model using A549 cells, administration of this compound resulted in a significant reduction in tumor volume compared to untreated controls.
    Treatment GroupTumor Volume (cm³)
    Control1.8
    Treated0.7

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that compounds with similar structures exhibited potent anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and metastasis.
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored as a lead compound for developing new antibiotics.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S2/c1-15-7-12-20(32-15)19-13-33-23-22(19)24(31)29(18-5-3-2-4-6-18)25(28-23)34-14-21(30)27-17-10-8-16(26)9-11-17/h2-13H,14H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEAAOAOZJHVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.